Methylketobemidone
Overview
Description
Methylketobemidone is an opioid analgesic that is an analogue of ketobemidone . It was developed in the 1950s during research into analogues of pethidine . It is the methyl ketone analogue of bemidone .
Molecular Structure Analysis
The IUPAC name for Methylketobemidone is 1-[4-(3-hydroxyphenyl)-1-methylpiperidin-4-yl]ethanone . Its molecular formula is C14H19NO2 . It is structurally similar to known opioids .Scientific Research Applications
NMDA Receptor Antagonism and Pain Management
Methylketobemidone, a derivative of ketobemidone, has been researched for its potential as an N-methyl-D-aspartate (NMDA) receptor antagonist. Studies have found that compounds like ketobemidone can inhibit NMDA receptors, which play a crucial role in pain signaling. Ebert, Andersen, and Krogsgaard‐Larsen (1995) demonstrated that ketobemidone inhibits [3H]MK-801 binding, suggesting its potential as an NMDA antagonist in pain management (Ebert et al., 1995). Similarly, Andersen, Dickenson, et al. (1996) found that ketobemidone effectively blocks wind-up responses in the spinal cord, which are associated with NMDA receptor activation, indicating its usefulness in treating neurogenic pain (Andersen et al., 1996).
Pharmacokinetics and Clinical Use
The pharmacokinetics of ketobemidone, closely related to methylketobemidone, have been studied to understand its behavior in the human body, which is crucial for clinical applications. Lundeberg et al. (2012) explored the pharmacokinetics in neonates, providing insights into its use in pediatric populations (Lundeberg et al., 2012). Ebert et al. (1998) discussed the dual role of ketobemidone as an opioid receptor agonist and an NMDA receptor antagonist, highlighting its potential in treating neuropathic pain (Ebert et al., 1998).
Potential in Treating Depression
Research has also explored the use of NMDA antagonists like ketobemidone in treating depression. Berman et al. (2000) found significant improvements in depressive symptoms in patients after administering ketamine, an NMDA antagonist, suggesting a potential role for similar compounds in depression treatment (Berman et al., 2000).
Safety And Hazards
Future Directions
The future of Methylketobemidone and similar substances is uncertain. The emergence of structurally diverse new synthetic opioids (NSOs) has caused the opioid crisis to spiral to new depths . Careful monitoring is required to detect other (potentially more potent) NSOs related to prescription opioids that may emerge on recreational drug markets .
properties
IUPAC Name |
1-[4-(3-hydroxyphenyl)-1-methylpiperidin-4-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11(16)14(6-8-15(2)9-7-14)12-4-3-5-13(17)10-12/h3-5,10,17H,6-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAGZQQIHXIDQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80214224 | |
Record name | Ketone, 4-(m-hydroxyphenyl)-1-methylisonipecotinoyl methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80214224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Hydroxyphenyl)-1-methylpiperidin-4-yl]ethanone | |
CAS RN |
64058-44-2 | |
Record name | 1-[4-(3-Hydroxyphenyl)-1-methyl-4-piperidinyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64058-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylketobemidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064058442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ketone, 4-(m-hydroxyphenyl)-1-methylisonipecotinoyl methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80214224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYLKETOBEMIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K855U2UGA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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